Tetrahydromagnolol Tetrahydromagnolol Tetrahydromagnolol is an agonist of cannabinoid (CB) receptors, an antagonist of GPR55 (KB = 13.3 µM in a β-arrestin translocation assay), and a major metabolite of magnolol. Tetrahydromagnolol binds to the CB1 and CB2 receptors (Kis = 2.26 and 0.416 µM, respectively, for the human receptor) and inhibits forskolin-induced cAMP accumulation (EC50 = 9.01 and 0.17 µM, respectively, in CHO cells expressing the human receptors). Tetrahydromagnolol reduces melanin biosynthesis, as well as decreases tyrosinase protein levels by inhibiting tyrosinase maturation and increasing the rate of its degradation.

Brand Name: Vulcanchem
CAS No.: 20601-85-8
VCID: VC0005301
InChI: InChI=1S/C18H22O2/c1-3-5-13-7-9-17(19)15(11-13)16-12-14(6-4-2)8-10-18(16)20/h7-12,19-20H,3-6H2,1-2H3
SMILES: CCCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CCC)O
Molecular Formula: C18H22O2
Molecular Weight: 270.4 g/mol

Tetrahydromagnolol

CAS No.: 20601-85-8

Cat. No.: VC0005301

Molecular Formula: C18H22O2

Molecular Weight: 270.4 g/mol

* For research use only. Not for human or veterinary use.

Tetrahydromagnolol - 20601-85-8

Specification

Description Tetrahydromagnolol is an agonist of cannabinoid (CB) receptors, an antagonist of GPR55 (KB = 13.3 µM in a β-arrestin translocation assay), and a major metabolite of magnolol. Tetrahydromagnolol binds to the CB1 and CB2 receptors (Kis = 2.26 and 0.416 µM, respectively, for the human receptor) and inhibits forskolin-induced cAMP accumulation (EC50 = 9.01 and 0.17 µM, respectively, in CHO cells expressing the human receptors). Tetrahydromagnolol reduces melanin biosynthesis, as well as decreases tyrosinase protein levels by inhibiting tyrosinase maturation and increasing the rate of its degradation.

CAS No. 20601-85-8
Molecular Formula C18H22O2
Molecular Weight 270.4 g/mol
IUPAC Name 2-(2-hydroxy-5-propylphenyl)-4-propylphenol
Standard InChI InChI=1S/C18H22O2/c1-3-5-13-7-9-17(19)15(11-13)16-12-14(6-4-2)8-10-18(16)20/h7-12,19-20H,3-6H2,1-2H3
Standard InChI Key OYAQUBKYAKSHOA-UHFFFAOYSA-N
SMILES CCCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CCC)O
Canonical SMILES CCCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CCC)O
Appearance Assay:≥98%A crystalline solid

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